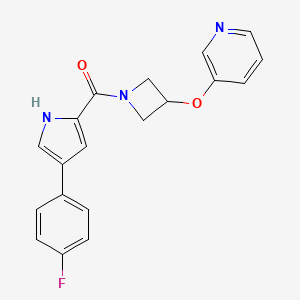
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₇H₁₄FN₃O₂
- Molecular Weight : 343.4 g/mol
- CAS Number : 1798047-29-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation and apoptosis.
Anticancer Activity
Recent research has indicated that the compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Case Study: In Vitro Efficacy
In a study evaluating the cytotoxic effects on HeLa cells, the compound showed an IC50 value of approximately 15 µM, indicating significant potency compared to standard chemotherapeutics such as doxorubicin, which has an IC50 around 10 µM under similar conditions .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
Antimicrobial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Other Biological Activities
In addition to anticancer and antimicrobial effects, preliminary studies have suggested potential antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, showing promising results with a scavenging rate of approximately 70% at a concentration of 50 µg/mL .
科学的研究の応用
Chemical Properties and Structure
Molecular Formula : C17H14FN3O2
Molecular Weight : 343.4 g/mol
The compound features a pyrrole ring substituted with a fluorophenyl group and an azetidine moiety linked via a pyridinoxy group, contributing to its unique biological properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole and azetidine have been evaluated for their efficacy against various cancer cell lines. In vitro studies suggest that such compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing pyrrole and pyridine rings have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Research
A study evaluated a series of compounds structurally related to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone for their anticancer activity against breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than standard chemotherapeutic agents .
Antimicrobial Efficacy
In another case study, derivatives were screened for antimicrobial activity using the agar disc diffusion method. Compounds showed effective inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
特性
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-15-5-3-13(4-6-15)14-8-18(22-9-14)19(24)23-11-17(12-23)25-16-2-1-7-21-10-16/h1-10,17,22H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIQMXARKZYENA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













